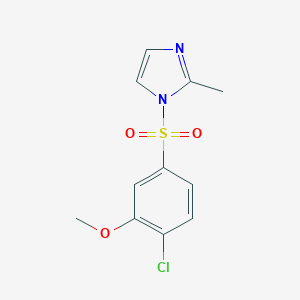

![molecular formula C12H15N3O4S2 B512611 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid CAS No. 313223-80-2](/img/structure/B512611.png)

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

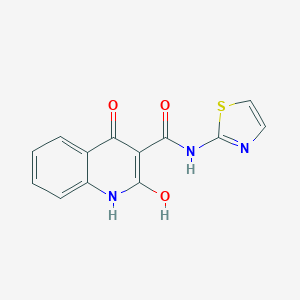

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is a chemical compound with the molecular formula C8H7N3O4S2 . It has a molecular weight of 273.29 . The IUPAC name for this compound is [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetic acid .

Molecular Structure Analysis

The InChI code for 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is 1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13) . This indicates the connectivity and hydrogen count of the molecule, but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

While specific chemical reactions involving 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid are not available, benzo[1,2,5]thiadiazole derivatives have been used in various chemical reactions . For example, they have been used as potential visible-light organophotocatalysts .Aplicaciones Científicas De Investigación

Photovoltaics

Benzo[1,2,5]thiadiazole: derivatives are extensively researched for their potential use in photovoltaic devices . These compounds serve as electron donor-acceptor systems that can efficiently convert sunlight into electrical energy. The unique electronic structure of these molecules allows for effective light absorption and charge transfer, making them suitable for use in solar cells .

Fluorescent Sensors

The same electron donor-acceptor properties that make benzo[1,2,5]thiadiazole derivatives useful in photovoltaics also allow them to act as fluorescent sensors . They can be designed to respond to specific stimuli by changing their fluorescence, which is useful for detecting various substances or environmental changes .

Organophotocatalysis

These derivatives have potential applications as visible-light organophotocatalysts . This application is particularly promising for sustainable chemistry, as it involves using light to catalyze chemical reactions, reducing the need for harsh chemical reagents and promoting greener manufacturing processes .

Environmental Monitoring

A specific application of fluorescent sensors is in environmental monitoring . Benzo[1,2,5]thiadiazole-based sensors can detect primary aromatic amines, which are persistent and toxic pollutants. Their high sensitivity and selectivity make them ideal for monitoring these harmful compounds in the environment .

Material Science

In material science, benzo[1,2,5]thiadiazole derivatives can be used to create covalent triazine framework nanosheets . These nanosheets have applications in gas storage, separation technologies, and as components in advanced composite materials due to their stability and porosity .

Organic Electronics

Lastly, the electronic properties of benzo[1,2,5]thiadiazole derivatives make them suitable for use in organic electronics . They can be incorporated into devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), contributing to the development of flexible and lightweight electronic devices .

Mecanismo De Acción

- BTZ is primarily studied for its applications in photovoltaics, fluorescent sensors, and photocatalysis .

- In photocatalysis, BTZ-containing materials have been explored, although mainly in heterogeneous systems (e.g., metal–organic frameworks, covalent organic frameworks, and conjugated porous polymers) .

- However, its optoelectronic and photophysical properties are systematically modified by varying donor groups while keeping the BTZ acceptor group constant .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Propiedades

IUPAC Name |

6-(2,1,3-benzothiadiazol-4-ylsulfonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c16-11(17)7-2-1-3-8-13-21(18,19)10-6-4-5-9-12(10)15-20-14-9/h4-6,13H,1-3,7-8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCHKCDZWRKSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)

![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B512544.png)

![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)

![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)

![4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-one oxime](/img/structure/B512616.png)